molecular formula C20H24F3N3OS2 B168047 Flutizenol CAS No. 10202-40-1

Flutizenol

Cat. No.: B168047
CAS No.: 10202-40-1
M. Wt: 443.6 g/mol
InChI Key: HDPDWVAJUZMKRW-UHFFFAOYSA-N
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Description

FLUTIZENOL is a chemical compound with the molecular formula C20H24F3N3OS2 and a molecular weight of 443.55 g/mol It is known for its unique structure, which includes a trifluoromethyl group and a thieno[2,3-b][1,4]benzothiazin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FLUTIZENOL typically involves multiple steps, starting with the preparation of the thieno[2,3-b][1,4]benzothiazin core. This core is then functionalized with a trifluoromethyl group and a piperazine-1-ethanol moiety. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: FLUTIZENOL undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thieno[2,3-b][1,4]benzothiazin derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

FLUTIZENOL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

FLUTIZENOL can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its unique trifluoromethyl group and thieno[2,3-b][1,4]benzothiazin moiety, which confer distinct chemical and biological properties.

Comparison with Similar Compounds

  • Fluticasone
  • Flupentixol
  • Flutamide

Properties

IUPAC Name

2-[4-[3-[6-(trifluoromethyl)thieno[2,3-b][1,4]benzothiazin-4-yl]propyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3N3OS2/c21-20(22,23)15-2-3-18-17(14-15)26(16-4-13-28-19(16)29-18)6-1-5-24-7-9-25(10-8-24)11-12-27/h2-4,13-14,27H,1,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPDWVAJUZMKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=C(SC=C3)SC4=C2C=C(C=C4)C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60144535
Record name Flutizenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10202-40-1
Record name Flutizenol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010202401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flutizenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUTIZENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1AN6K49Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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